N-[3-(Methylsulfanyl)propyl]thiourea
Description
Properties
CAS No. |
37791-18-7 |
|---|---|
Molecular Formula |
C5H12N2S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
3-methylsulfanylpropylthiourea |
InChI |
InChI=1S/C5H12N2S2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) |
InChI Key |
ZMBHPXKKYAHSOP-UHFFFAOYSA-N |
SMILES |
CSCCCNC(=S)N |
Canonical SMILES |
CSCCCNC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Thiourea Moiety
Thiourea derivatives differ primarily in substituents attached to the nitrogen atoms. Below is a comparative analysis:
Key Observations :
- Methylsulfanyl vs. Aromatic Groups : Methylsulfanylpropyl derivatives (e.g., compound [12]) exhibit moderate antituberculosis activity, while aromatic substituents (e.g., piperazinyl or imidazolyl groups) enhance antimalarial or anti-HIV potency .
- Heterocyclic Additions : Incorporation of thiadiazole or triazole rings (e.g., compound [8]) improves antiviral activity compared to simpler thioureas .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for N-[3-(Methylsulfanyl)propyl]thiourea?
Methodological Answer:
Synthesis typically involves coupling a primary amine (e.g., 3-(methylsulfanyl)propylamine) with thiourea precursors. A common protocol (adapted from Crider et al.) uses thiocarbonyl diimidazole (TCDI) as a coupling agent in anhydrous tetrahydrofuran (THF) under nitrogen, followed by purification via silica gel chromatography . For analogous thioureas, recrystallization in ethanol/water mixtures improves yield and purity . Confirm product integrity using melting point analysis and LC-MS.
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the thiourea moiety (δ ~10–12 ppm for NH protons) and methylsulfanyl group (δ ~2.1 ppm for SCH₃). Compare shifts with PubChem data for related thioureas .
- FT-IR : Detect N-H stretches (~3200–3400 cm⁻¹) and C=S vibrations (~1250–1350 cm⁻¹).
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns .
Advanced: How can computational modeling predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
Density Functional Theory (DFT) optimizes the molecular geometry to assess electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins, such as amyloid-beta (Aβ) aggregates, by simulating interactions with key residues . For validation, compare computational results with experimental bioactivity assays (e.g., IC₅₀ values in Aβ inhibition) .
Advanced: How should researchers resolve discrepancies in experimental data (e.g., conflicting NMR shifts)?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar thioureas (e.g., PubChem entries ) to identify systematic errors.
- Dynamic Exchange Effects : For broad NH peaks, acquire spectra at varying temperatures (25–60°C) to reduce exchange broadening .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to resolve overlapping signals in complex spectra .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
While specific safety data are limited, general thiourea handling guidelines apply:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Regulatory Compliance : Adhere to REACH regulations (e.g., SVHC restrictions) and OSHA standards for thiourea derivatives .
Advanced: What strategies optimize reaction yields in derivatization studies?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of thiourea intermediates.
- Catalysis : Use triethylamine or DMAP to accelerate nucleophilic substitution reactions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 100°C) while maintaining >85% yield for analogous thioureas .
Basic: How is the methylsulfanyl group’s electronic influence assessed in this compound?
Methodological Answer:
- Electrochemical Analysis : Cyclic voltammetry (CV) measures redox potentials to evaluate electron-donating effects of the SCH₃ group.
- Hammett Constants : Compare substituent effects using σₚ values (σₚ = -0.05 for SCH₃) to predict reactivity in electrophilic substitution .
Advanced: What mechanistic insights explain this compound’s role in amyloid-beta aggregation inhibition?
Methodological Answer:
Inhibition mechanisms may involve:
- Hydrogen Bonding : Thiourea’s NH groups disrupt Aβ fibril networks via H-bonding with backbone carbonyls.
- Hydrophobic Interactions : The methylsulfanyl moiety penetrates hydrophobic pockets in Aβ oligomers. Validate via fluorescence quenching assays (Thioflavin T) and TEM imaging of fibril morphology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
